

Technical Guide: 3,5-Dibromo-2,6-dichlorotoluene for Research Applications

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Compound of Interest

Compound Name: 3,5-Dibromo-2,6-dichlorotoluene

Cat. No.: B3196628

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Dibromo-2,6-dichlorotoluene**, a specialized halogenated aromatic compound. The document covers its commercial availability, physicochemical properties, a proposed synthesis protocol, and its potential applications in proteomics and drug development, addressing the needs of researchers and scientists in the field.

Commercial Availability and Physicochemical Properties

3,5-Dibromo-2,6-dichlorotoluene is a niche chemical primarily available for research purposes. While a definitive CAS number for this specific isomer is not readily found in public databases, it is offered by specialized chemical suppliers.

Table 1: Commercial Supplier of **3,5-Dibromo-2,6-dichlorotoluene**

Supplier	Product Name	Catalog Number	Purity	Available Quantities
Santa Cruz Biotechnology, Inc.	3,5-Dibromo-2,6-dichlorotoluene	sc-225028	Not specified	Contact supplier

Due to its limited commercial availability, researchers may also consider custom synthesis as a viable option for obtaining this compound. Several companies specialize in the custom synthesis of complex halogenated molecules.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 2: Physicochemical Properties of **3,5-Dibromo-2,6-dichlorotoluene**

Property	Value	Source
Molecular Formula	C ₇ H ₄ Br ₂ Cl ₂	[11]
Molecular Weight	318.82 g/mol	[11]
Appearance	Not specified (likely a solid at room temperature)	Inferred
Solubility	Expected to be soluble in organic solvents	Inferred

Proposed Synthesis Protocol

A specific, validated experimental protocol for the synthesis of **3,5-Dibromo-2,6-dichlorotoluene** is not readily available in published literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of polysubstituted aromatic compounds.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) The synthesis would likely involve a multi-step process starting from a less substituted toluene derivative.

Proposed Retrosynthetic Analysis:

A logical approach would be the sequential halogenation of a suitable toluene precursor. The directing effects of the existing substituents on the aromatic ring are crucial for achieving the desired substitution pattern.

Hypothetical Experimental Protocol:

- **Starting Material:** A potential starting material could be 2,6-dichlorotoluene.
- **Step 1:** Bromination of 2,6-dichlorotoluene.

- Dissolve 2,6-dichlorotoluene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).
- Add a Lewis acid catalyst, such as iron(III) bromide (FeBr_3) or aluminum chloride (AlCl_3).
- Slowly add a stoichiometric amount of bromine (Br_2) to the reaction mixture at a controlled temperature (e.g., 0-5 °C) to favor mono-bromination. The chlorine atoms at positions 2 and 6 are ortho, para-directing but also deactivating. The methyl group is activating and ortho, para-directing. The interplay of these effects would need to be carefully managed.
- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution) to remove excess bromine.
- Perform an aqueous workup to remove the catalyst and other water-soluble byproducts.
- Dry the organic layer over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4) and concentrate it under reduced pressure.
- Purify the resulting mixture of brominated isomers using column chromatography to isolate the desired 3-bromo-2,6-dichlorotoluene.
- Step 2: Second Bromination to yield **3,5-Dibromo-2,6-dichlorotoluene**.
 - Subject the purified 3-bromo-2,6-dichlorotoluene to a second bromination reaction under similar conditions as Step 1, potentially requiring more forcing conditions (e.g., higher temperature or a different catalyst) due to the increased deactivation of the ring.
 - The directing effects of the existing substituents (two chlorines, one bromine, and one methyl group) will determine the position of the second bromine atom.
 - Follow a similar workup and purification procedure as in Step 1 to isolate the final product, **3,5-Dibromo-2,6-dichlorotoluene**.

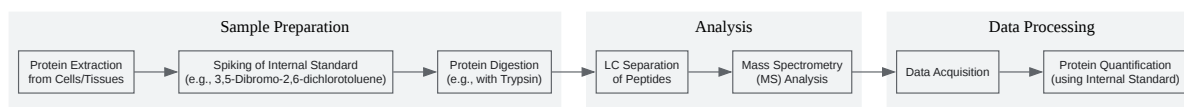
Note: This is a proposed protocol and would require significant optimization and characterization to achieve a reasonable yield and purity of the target compound.

Potential Applications in Research and Drug Development

Proteomics Research

Santa Cruz Biotechnology lists **3,5-Dibromo-2,6-dichlorotoluene** as a "biochemical for proteomics research". While specific applications are not detailed, halogenated compounds have found utility in mass spectrometry-based proteomics.[17][18]

One plausible application is its use as an internal standard in quantitative proteomics.[17][18] The presence of bromine and chlorine atoms gives the molecule a distinct isotopic pattern in a mass spectrometer, which can aid in its identification and quantification within complex biological samples.[19] Halogenated peptides have been specifically designed as internal standards for quality control and calibration in liquid chromatography-mass spectrometry (LC-MS) experiments.[17][18] Although **3,5-Dibromo-2,6-dichlorotoluene** is not a peptide, its unique mass and isotopic signature could potentially serve a similar purpose in certain mass spectrometry workflows.



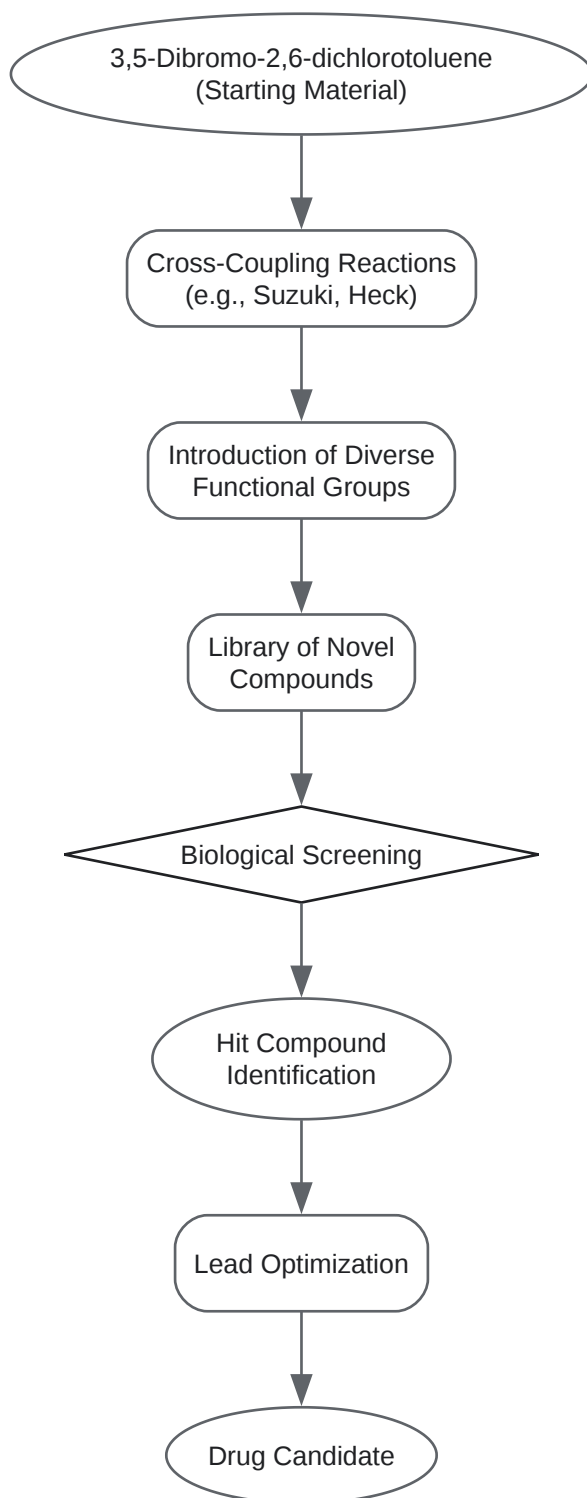
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Caption: A potential workflow illustrating the use of **3,5-Dibromo-2,6-dichlorotoluene** as an internal standard in a bottom-up proteomics experiment.

Drug Development and Medicinal Chemistry

Polysubstituted aromatic compounds are fundamental scaffolds in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of **3,5-Dibromo-2,6-dichlorotoluene**, with its multiple halogen atoms, offers several potential avenues for further chemical modification. The bromine and chlorine atoms can act as leaving groups in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of

diverse functional groups and the construction of more complex molecules. This makes it a potential building block for the synthesis of novel drug candidates.



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Caption: Logical workflow for the potential use of **3,5-Dibromo-2,6-dichlorotoluene** as a building block in drug discovery.

Conclusion

3,5-Dibromo-2,6-dichlorotoluene is a specialized chemical with potential applications in proteomics research and as a synthetic intermediate in drug discovery. While its commercial availability is limited, custom synthesis provides a viable procurement route. Further research is needed to fully elucidate its specific applications and to develop optimized and validated synthetic protocols. This guide serves as a foundational resource for scientists interested in exploring the utility of this unique halogenated compound.

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